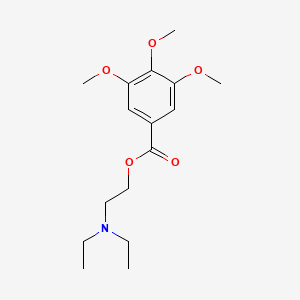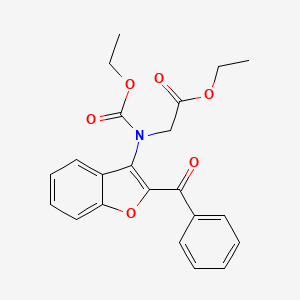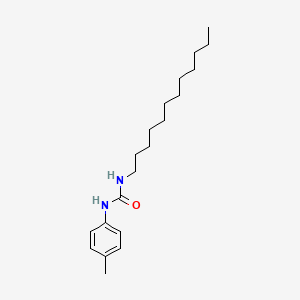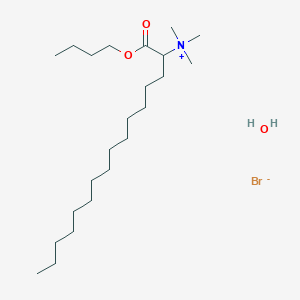
2-Diethylaminoethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C16H25NO5. It is known for its medicinal properties and is a component of the Achillea filipendulina plant . This compound is a calcium antagonist, capable of reducing intracellular free calcium through inhibition of calcium release from the sarcoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in calcium signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to calcium dysregulation.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The primary mechanism of action of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate involves its role as a calcium antagonist. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular free calcium levels . This action affects various calcium-dependent processes within cells, including muscle contraction and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
3,4,5-trimethoxybenzoic acid: The parent acid from which the ester is derived.
2-(diethylamino)ethyl 4-methoxybenzoate: A similar ester with a different substitution pattern on the benzene ring.
Uniqueness
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it valuable in both research and therapeutic contexts.
Properties
Molecular Formula |
C16H25NO5 |
|---|---|
Molecular Weight |
311.37 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H25NO5/c1-6-17(7-2)8-9-22-16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h10-11H,6-9H2,1-5H3 |
InChI Key |
RLJICTMMHSBWSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)






